
Methyl 3-(3-cyanophenyl)acrylate
描述
Methyl 3-(3-cyanophenyl)acrylate is an organic compound with the molecular formula C11H9NO2. It is a derivative of acrylate, featuring a cyano group attached to a phenyl ring, which is further connected to an acrylate moiety.
作用机制
Target of Action
Methyl 3-(3-cyanophenyl)acrylate is a type of (meth)acrylate . (Meth)acrylates are widely used as polymeric reagents or polymer supports in biochemical and chemical applications . .
Mode of Action
It is known that (meth)acrylates can undergo a free radical polymerization reaction . In the case of a similar compound, (aryl-1,3-dioxolane-4-yl) methyl acrylate, the reaction is conducted using 2,2′-azobisisobutyronitrile (AIBN) as an initiator . The same could be true for this compound.
Biochemical Pathways
It is known that (meth)acrylates can participate in the michael reaction , a type of conjugate addition. In this reaction, an enolate nucleophile undergoes conjugate addition with an α, β-unsaturated carbonyl .
Pharmacokinetics
It is known that the compound should be stored sealed in dry conditions at 2-8°c , which may suggest certain stability and storage requirements that could impact its bioavailability.
Result of Action
It is known that (meth)acrylates can form polymers , which could have various applications in materials science and biochemistry.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and humidity, as suggested by its storage requirements . .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-(3-cyanophenyl)acrylate can be synthesized through several methods. One common approach involves the Heck arylation reaction, where 4-bromobenzonitrile reacts with acrylic acid methyl ester in the presence of a palladium catalyst and triethylamine in N,N-dimethylacetamide. The reaction is typically carried out under heating conditions for 24 hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar Heck arylation methods. The reaction conditions are optimized for higher yields and purity, with careful control of temperature, catalyst concentration, and reaction time to ensure efficient production.
化学反应分析
Types of Reactions
Methyl 3-(3-cyanophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acrylate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the acrylate group under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acrylates.
科学研究应用
Methyl 3-(3-cyanophenyl)acrylate has diverse applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of polymers and copolymers with specific properties, such as enhanced thermal stability and mechanical strength.
Pharmaceutical Research: It serves as an intermediate in the synthesis of biologically active compounds and potential drug candidates.
相似化合物的比较
Similar Compounds
Methyl cyanoacrylate: Another cyanoacrylate compound used primarily in adhesives.
Ethyl cyanoacrylate: Similar to methyl cyanoacrylate but with an ethyl group instead of a methyl group, also used in adhesives.
Uniqueness
Methyl 3-(3-cyanophenyl)acrylate is unique due to the presence of the phenyl ring with a cyano group, which imparts distinct chemical properties compared to other cyanoacrylates. This structural difference allows for specific applications in organic synthesis and material science that are not possible with simpler cyanoacrylates.
属性
IUPAC Name |
methyl (E)-3-(3-cyanophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-7H,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJYULBYGRTLPZ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52116-81-1 | |
| Record name | 52116-81-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


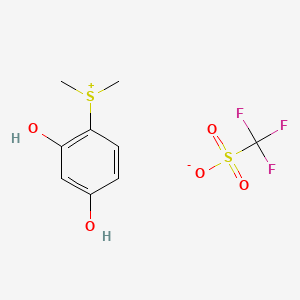

![(3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-pyran-2,4-dione](/img/structure/B3034502.png)
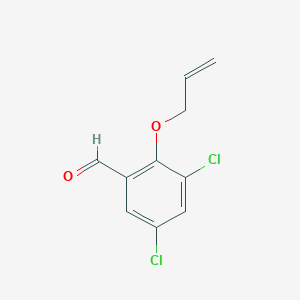
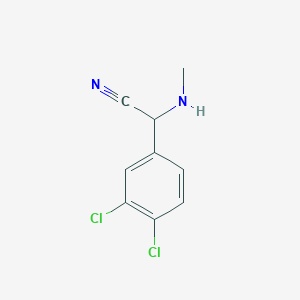
![cis-oxalic acid bis(tert-butyl -3,8-diazabicyclo[4.2.0]octane-8-carboxylate)](/img/structure/B3034506.png)
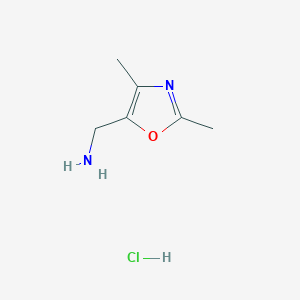
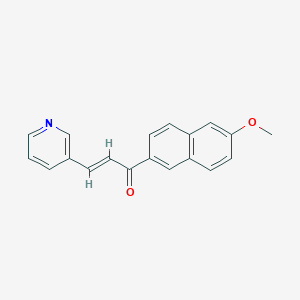
![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3034512.png)


![3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B3034518.png)

![3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid](/img/structure/B3034520.png)
